molecular formula C22H12BrFN2O4S B12161660 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12161660
M. Wt: 499.3 g/mol
InChI Key: XXXHOULYSRSLEN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including bromophenyl, fluorobenzothiazolyl, furylcarbonyl, and hydroxy-pyrrolinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with a suitable sulfur source.

    Furylcarbonyl Addition: The furylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Pyrrolinone Formation: The final step involves the formation of the pyrrolinone ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromophenyl and fluorobenzothiazolyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
  • 5-(3-Methylphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Uniqueness

Compared to similar compounds, 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one stands out due to the presence of the bromophenyl group, which can enhance its reactivity and biological activity. The combination of bromine and fluorine atoms in the structure may also contribute to its unique electronic properties and interactions with biological targets.

Properties

Molecular Formula

C22H12BrFN2O4S

Molecular Weight

499.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H12BrFN2O4S/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H

InChI Key

XXXHOULYSRSLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

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